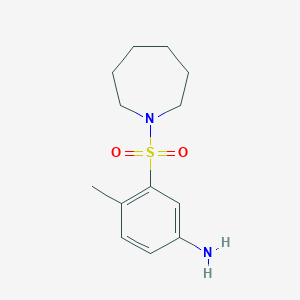

3-(Azepane-1-sulfonyl)-4-methylaniline

Description

BenchChem offers high-quality 3-(Azepane-1-sulfonyl)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azepane-1-sulfonyl)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-11-6-7-12(14)10-13(11)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECBCBTZDOXMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-(Azepane-1-sulfonyl)-4-methylaniline

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(Azepane-1-sulfonyl)-4-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the physicochemical characterization of the novel chemical entity 3-(Azepane-1-sulfonyl)-4-methylaniline. As experimental data for this specific molecule is not extensively available in public literature, this document serves as both a predictive analysis and a methodological blueprint for its empirical determination. The protocols and principles outlined herein are fundamental for any new chemical entity (NCE) entering the drug discovery and development pipeline.

Introduction: The Critical Role of Physicochemical Properties

In drug discovery, the journey from a promising hit compound to a viable clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological outlook. 3-(Azepane-1-sulfonyl)-4-methylaniline, an arylsulfonamide derivative, possesses structural motifs that suggest potential biological activity, making its comprehensive characterization a prerequisite for further investigation. This guide outlines the necessary in silico predictions and experimental workflows to build a robust physicochemical profile for this compound.

Molecular Structure and In Silico Profiling

Prior to embarking on laboratory-based characterization, computational tools provide rapid, cost-effective, and valuable predictions of a molecule's likely properties. These in silico assessments are crucial for identifying potential liabilities and guiding experimental design.

The chemical structure of 3-(Azepane-1-sulfonyl)-4-methylaniline is presented below.

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility

Importance: Solubility is a gatekeeper property for oral drug absorption. Poor aqueous solubility is a major cause of failure for promising drug candidates. It must be assessed in various physiologically relevant media.

Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)

-

Media Preparation: Prepare buffers for pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), and pH 7.4 (Phosphate-Buffered Saline).

-

Sample Incubation: Add an excess amount of the compound to each buffer in separate vials. The solid should be visibly present.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility in mg/mL or µM for each condition.

Ionization Constant (pKa)

Importance: The pKa dictates the charge state of a molecule at a given pH. This profoundly impacts its solubility, permeability, and interaction with biological targets. For 3-(Azepane-1-sulfonyl)-4-methylaniline, determining the pKa of the aniline amine (basic) and the sulfonamide N-H (acidic) is essential.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility across the pH range.

-

Titration:

-

For the basic pKa (aniline), titrate the solution with a standardized acid (e.g., 0.1 M HCl).

-

For the acidic pKa (sulfonamide), titrate with a standardized base (e.g., 0.1 M NaOH).

-

-

Data Acquisition: Record the pH of the solution after each incremental addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is used for precise calculation.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP / LogD)

Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a primary determinant of its ability to cross cell membranes. LogP represents the partition coefficient of the neutral species, while LogD represents the distribution coefficient at a specific pH, accounting for all ionic species.

Experimental Protocol: Shake-Flask Method (OECD 107)

-

System Preparation: Use n-octanol (pre-saturated with buffer) and an aqueous buffer (pre-saturated with n-octanol) at a relevant pH (e.g., 7.4).

-

Partitioning: Dissolve the compound in one of the phases. Mix equal volumes of the n-octanol and buffer phases in a vial.

-

Equilibration: Agitate the vial vigorously to allow the compound to partition between the two phases until equilibrium is reached (e.g., 24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully sample each phase and determine the compound's concentration in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD at the experimental pH using the formula:

-

LogD = log ( [Compound]octanol / [Compound]aqueous )

-

Summary and Forward Outlook

The comprehensive characterization outlined in this guide provides the foundational data necessary to make informed decisions about the future of 3-(Azepane-1-sulfonyl)-4-methylaniline in a drug development program. The interplay between solubility, pKa, and lipophilicity will govern its ADME profile. For instance, its low predicted basicity suggests that its solubility will not significantly increase in the acidic environment of the stomach, making intestinal absorption critical. Its moderate cLogP and TPSA values are encouraging for passive diffusion across the gut wall.

Experimental validation of these properties is the mandatory next step. Any liabilities identified, such as poor solubility, can then be addressed through formulation strategies or chemical modification. This structured, data-driven approach is the cornerstone of modern, efficient drug discovery.

References

-

OECD Test Guideline 105: Water Solubility. Source: OECD Publishing. [Link]

-

OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD Publishing. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Source: ScienceDirect. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Source: John Wiley & Sons. [Link]

Therapeutic Potential of Azepane-1-Sulfonyl Derivatives

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Seven-Membered Advantage

In the landscape of medicinal chemistry, the azepane (hexamethyleneimine) scaffold represents a critical expansion of chemical space beyond the ubiquitous pyrrolidine (5-membered) and piperidine (6-membered) rings.[1][2] Azepane-1-sulfonyl derivatives have emerged as a privileged structural class, particularly in the inhibition of metabolic enzymes and the modulation of G-protein coupled receptors (GPCRs).

This guide dissects the therapeutic utility of this scaffold, focusing on its superior conformational flexibility which allows for unique binding modes in "deep-pocket" targets such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Carbonic Anhydrase IX (CAIX) . Unlike rigid systems, the azepane ring adopts a twist-chair conformation that can accommodate bulky hydrophobic residues within enzyme active sites, often yielding nanomolar potency where smaller rings fail.

Chemical Architecture & SAR Logic

The Pharmacophore

The therapeutic efficacy of azepane-1-sulfonyl derivatives hinges on three structural domains:

-

The Azepane Core: A hydrophobic, flexible 7-membered ring that fills large lipophilic pockets.

-

The Sulfonyl Linker (

): Acts as a hydrogen bond acceptor and a rigid spacer, often orienting the azepane ring relative to an aromatic "warhead." -

The Variable Region (N-Substituents): typically an aryl or heteroaryl group that engages in

-stacking or specific polar interactions.

Structural Advantages over Piperidines

-

Entropic Factors: The azepane ring possesses greater conformational degrees of freedom than piperidine. While usually an entropic penalty, this flexibility allows the ring to "mold" into induced-fit pockets of enzymes like 11β-HSD1.

-

Hydrophobic Bulk: The extra methylene group increases

, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets but requires optimization to prevent metabolic instability.

Primary Therapeutic Application: Metabolic Syndrome (11β-HSD1 Inhibition)[3][4][5][6]

The most authoritative application of azepane-1-sulfonyl derivatives is in the treatment of Type 2 Diabetes and Metabolic Syndrome via the inhibition of 11β-HSD1 .

Mechanism of Action

11β-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inactive cortisone into active cortisol.[3][4] In adipose tissue and the liver, excess cortisol drives insulin resistance and gluconeogenesis. Inhibiting this enzyme lowers local cortisol levels without affecting adrenal cortisol production.

Key SAR Findings

Research identified that sulfonamides attached to the azepane nitrogen are potent inhibitors.

-

Critical Modification: Substitution at the 4-position of the azepane ring is the driver of potency.

-

Case Study (Compound 30): A study published in Bioorganic & Medicinal Chemistry Letters identified an azepane sulfonamide with an

of 3.0 nM .[5] The 4-position substituent stabilizes the twist-chair conformation, positioning the sulfonyl group to interact with the catalytic Tyr-183 and Ser-170 residues of the enzyme.

Visualization: 11β-HSD1 Inhibition Pathway

Figure 1: Mechanism of action for Azepane-1-sulfonyl inhibitors in blocking cortisol amplification.

Secondary Application: Oncology (Carbonic Anhydrase IX)[8]

The Target: CAIX

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc-metalloenzyme overexpressed in hypoxic tumors (e.g., Glioblastoma, Triple-negative breast cancer). It maintains intracellular pH balance, allowing tumor survival in acidic microenvironments.

Azepane Role

Recent studies (2025) have highlighted 3-(azepan-1-ylsulfonyl)-N-aryl benzamides .[6]

-

Zinc Binding: The sulfonamide moiety (

) binds the Zinc ion in the active site.[7][8] -

Hydrophobic Anchor: The azepane ring extends into the hydrophobic pocket of the enzyme, providing isoform selectivity (selectively inhibiting CAIX over the ubiquitous CAII).

-

Potency: Derivatives have shown

values as low as 19 nM against CAIX.[6]

Experimental Protocols

Synthesis of N-Sulfonyl Azepanes (General Protocol)

This protocol describes the standard sulfonylation of azepane, a high-yield, self-validating reaction.

Reagents: Azepane (1.0 eq), Aryl sulfonyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with azepane dissolved in anhydrous DCM under an inert atmosphere (

). -

Base Addition: Add TEA dropwise at 0°C. Stir for 10 minutes.

-

Sulfonylation: Add the aryl sulfonyl chloride (dissolved in DCM) dropwise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation (TLC): Monitor consumption of azepane using TLC (Mobile phase: Hexane/EtOAc 3:1). The product will appear as a distinct, less polar spot.

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), followed by saturated

and brine. -

Purification: Dry over

, concentrate, and purify via silica gel column chromatography.

11β-HSD1 Scintillation Proximity Assay (SPA)

To verify biological activity, use this industry-standard high-throughput assay.

Principle: Measures the conversion of

-

Incubation: Incubate microsomes expressing human 11β-HSD1 with NADPH and

-cortisone in the presence of the azepane test compound (concentrations 0.1 nM – 10 µM). -

Capture: Add anti-cortisol monoclonal antibodies coupled to SPA beads (scintillant-embedded).

-

Detection: Only the product (

-cortisol) binds the antibody on the bead. The proximity triggers light emission. Unconverted -

Analysis: Plot % Inhibition vs. Log[Compound] to determine

.

Visualization: Synthetic Workflow

Figure 2: Standard synthetic route for N-functionalization of azepane scaffolds.

Comparative Data Summary

The following table summarizes the potency of azepane derivatives against key targets compared to standard 6-membered analogs.

| Scaffold Type | Target | Compound ID | Selectivity | Reference | |

| Azepane-1-sulfonyl | 11β-HSD1 | Cmpd 30 | 3.0 | >100x vs HSD2 | [1] |

| Piperidine-1-sulfonyl | 11β-HSD1 | Analog 12 | 45.0 | Moderate | [1] |

| Azepane-benzamide | CAIX | Cmpd 26 | 19.0 | High vs CAII | [2] |

| Acetazolamide | CAIX | Control | 25.0 | Low (Pan-inhibitor) | [2] |

References

-

The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.[5]

-

Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors. PubMed, 2025.[6]

-

Synthesis of N-sulfonated N-azepines. ResearchGate, Chapter Overview.

-

Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry, 2019.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

identifying CAS number for 3-(Azepane-1-sulfonyl)-4-methylaniline

An In-depth Technical Guide to the Identification of 3-(Azepane-1-sulfonyl)-4-methylaniline

Executive Summary

This guide provides a comprehensive overview of the definitive identification of the chemical compound 3-(Azepane-1-sulfonyl)-4-methylaniline. Primarily targeting researchers and professionals in drug development, this document details the critical identifiers, structural information, and predicted physicochemical properties of the molecule. We establish its unambiguous identity through its Chemical Abstracts Service (CAS) Registry Number, molecular formula, and structure. Furthermore, this guide outlines the standard methodologies for structural confirmation and purity assessment, grounding the identification process in established analytical chemistry principles. The presence of the azepane and sulfonamide moieties, both significant pharmacophores, underscores the compound's relevance in medicinal chemistry research.

The Imperative of Unambiguous Chemical Identification

In scientific research and development, particularly in the pharmaceutical industry, the precise and unambiguous identification of a chemical substance is paramount. A universally accepted identifier ensures reproducibility of experimental results, facilitates accurate communication within the scientific community, and is a cornerstone of regulatory compliance. The CAS Registry Number (CAS RN) is a unique numerical identifier assigned to a single, specific chemical substance, providing a reliable and consistent way to identify a compound without the ambiguity of chemical nomenclature.

Core Identity of 3-(Azepane-1-sulfonyl)-4-methylaniline

The foundational step in characterizing any compound is to establish its core identity. This involves collating its standardized name, unique registry number, and fundamental chemical properties.

Chemical Nomenclature and Synonyms

The subject compound is systematically named 3-(Azepane-1-sulfonyl)-4-methylaniline. It may also be referred to by variations such as:

CAS Registry Number

The definitive identifier for this compound is its CAS Registry Number, which has been assigned as: 326918-48-3 [2][3]

This number is the single most reliable reference point for this specific chemical entity, linking it to a wealth of database information and literature.

Molecular Formula and Weight

The elemental composition and mass of the molecule are fundamental to its identity.

Chemical Structure

The two-dimensional structure defines the atomic connectivity of the molecule, which is the basis for its chemical properties and biological activity.

Caption: Conceptual workflow for synthesis and analytical confirmation.

Conceptual Synthesis Protocol

The synthesis of aryl sulfonamides like the target compound typically involves the reaction of an appropriate sulfonyl chloride with an amine. [4]

-

Preparation of Sulfonyl Chloride: The synthesis would likely begin with a derivative of 4-methylaniline, which is first converted to a sulfonyl chloride. This is a standard transformation in organic chemistry.

-

Sulfonylation: The resulting sulfonyl chloride is then reacted with azepane. The nucleophilic nitrogen of the azepane ring attacks the electrophilic sulfur atom of the sulfonyl chloride, forming the S-N bond.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified, typically using techniques like column chromatography or distillation to isolate the final compound in high purity. [5]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure of an organic molecule.

-

¹H NMR: Would be used to confirm the number and connectivity of all hydrogen atoms. Key expected signals include those for the methyl group, the aromatic protons on the aniline ring, and the distinct methylene protons of the seven-membered azepane ring.

-

¹³C NMR: Would confirm the carbon skeleton of the molecule, showing distinct signals for the methyl carbon, the aromatic carbons, and the carbons of the azepane ring.

-

-

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, serving as a primary confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition (C₁₃H₂₀N₂O₂S).

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with a UV detector, is the standard method for determining the purity of a non-volatile small molecule. [6]The compound would be analyzed to ensure it presents as a single major peak, and the purity would be quantified as a percentage of the total peak area. This method is critical for ensuring that downstream experiments are conducted on a pure substance.

Significance and Potential Applications

The structural motifs present in 3-(Azepane-1-sulfonyl)-4-methylaniline are of significant interest in medicinal chemistry.

-

Azepane Ring: The azepane (or hexahydroazepine) ring is a privileged scaffold found in numerous approved pharmaceutical drugs, including bazedoxifene and tolazamide. [7]Its inclusion in a molecule can influence solubility, metabolic stability, and receptor binding.

-

Sulfonamide Group: The sulfonamide functional group is a well-established pharmacophore, most famously associated with antibacterial drugs but also found in diuretics, anticonvulsants, and anti-inflammatory agents. [8] The combination of these two moieties in a single molecule makes it a compound of interest for screening in various drug discovery programs, particularly those targeting enzymes or receptors where these groups can form key binding interactions.

Conclusion

The identity of 3-(Azepane-1-sulfonyl)-4-methylaniline is unequivocally established by its CAS Registry Number 326918-48-3 . This identifier is linked to its specific molecular formula, C₁₃H₂₀N₂O₂S, and its defined chemical structure. While comprehensive experimental data is sparse in public literature, its identity can be rigorously confirmed through a standard suite of analytical methodologies including NMR, mass spectrometry, and HPLC. The presence of known pharmacophores suggests its potential utility for researchers and scientists in the field of drug discovery and development.

References

-

PubChemLite. 3-(azepane-1-sulfonyl)-4-methylaniline. [Link]

-

Wikipedia. Azepane. [Link]

-

Bentham Science. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

American Chemical Society. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. [Link]

Sources

- 1. PubChemLite - 3-(azepane-1-sulfonyl)-4-methylaniline (C13H20N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 3-(AZEPANE-1-SULFONYL)-4-METHYL-PHENYLAMINE [chemicalbook.com]

- 3. 326918-48-3 | MFCD02704532 | 3-(azepane-1-sulfonyl)-4-methylaniline [aaronchem.com]

- 4. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 5. hovione.com [hovione.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Azepane - Wikipedia [en.wikipedia.org]

- 8. applications.emro.who.int [applications.emro.who.int]

The Azepane Advantage: Strategic Expansion of Medicinal Chemistry Space

Introduction: Escaping the "Flatland" of Six-Membered Rings

In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and selectivity. While piperidine (6-membered) and pyrrolidine (5-membered) rings dominate small molecule databases, the azepane (7-membered) ring represents an underutilized region of chemical space.[1]

Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This conformational flexibility allows azepane-based building blocks to scan binding pockets that are sterically inaccessible to their 6-membered counterparts, offering a strategic advantage in designing ligands for GPCRs and kinases where "induced fit" is required.

Physicochemical Profiling: The "Magic Methylene" Effect

Adding a single methylene unit to a piperidine ring drastically alters the physicochemical landscape. For medicinal chemists, understanding these shifts is vital for lead optimization.

Table 1: Comparative Physicochemical Properties of N-Heterocycles

| Property | Pyrrolidine (5-Ring) | Piperidine (6-Ring) | Azepane (7-Ring) | Implications for Drug Design |

| Conformation | Envelope (Rigid) | Chair (Rigid) | Twist-Chair / Twist-Boat (Flexible) | Azepane adapts to cryptic pockets; higher entropy penalty upon binding. |

| Basicity (pKa) | ~11.3 | ~11.2 | ~11.1 | Slightly lower pKa than piperidine due to ring strain/solvation effects; still protonated at pH 7.4. |

| Lipophilicity ( | Reference | +0.5 vs Pyr | +0.5 vs Pip | Azepane increases lipophilicity, improving BBB permeability but risking metabolic clearance. |

| Ring Strain | ~6 kcal/mol | ~0 kcal/mol | ~6 kcal/mol | Higher strain makes azepane more reactive to ring-opening metabolism if not substituted. |

Conformational Logic Flow

The following diagram illustrates the decision matrix for selecting an azepane scaffold over a piperidine scaffold based on structural requirements.

Figure 1: Decision logic for transitioning from piperidine to azepane scaffolds during lead optimization.

Synthetic Protocols: Accessing Chiral Azepane Building Blocks

While simple azepanes can be made via Schmidt ring expansion of cyclohexanones, modern medicinal chemistry requires chiral, functionalized building blocks . The most robust method for this is Ring-Closing Metathesis (RCM) derived from amino acid precursors.

Protocol: Enantioselective Synthesis via RCM

This protocol describes the synthesis of a chiral 4-substituted azepane, a high-value scaffold for protease inhibitors.

Mechanism: Ruthenium-catalyzed cyclization of a diene precursor.

Reagents & Equipment:

-

Substrate:

-Boc-allylglycine derivative (chiral diene). -

Catalyst: Grubbs 2nd Generation Catalyst (G-II).

-

Solvent: Dichloromethane (DCM), anhydrous, HPLC grade.

-

Scavenger: SiliaMetS® Thiol or activated charcoal.

Step-by-Step Methodology:

-

Dilution Factor (Critical):

-

Prepare a solution of the diene substrate in anhydrous DCM.

-

Concentration Rule: The concentration must be

0.01 M (e.g., 1 mmol in 100 mL). -

Reasoning: High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization.

-

-

Degassing (The "Oxygen Kill" Step):

-

Bubble dry Nitrogen or Argon through the solvent for 30 minutes before adding the catalyst.

-

Causality: Ruthenium carbenes decompose rapidly in the presence of oxygen, stalling the cycle and requiring higher (expensive) catalyst loading.

-

-

Catalyst Addition & Reflux:

-

Add Grubbs II catalyst (2–5 mol%).

-

Heat to reflux (40°C) under inert atmosphere for 2–12 hours.

-

Monitoring: Monitor by TLC/LCMS for the disappearance of the starting diene.

-

-

Ruthenium Scavenging (Purification):

-

Once complete, do not concentrate immediately. Add a metal scavenger (e.g., SiliaMetS® Thiol, 5 eq relative to catalyst) and stir for 2 hours.

-

Filter through a pad of Celite.

-

Why? Residual Ruthenium causes isomerization of the double bond and toxicity in biological assays.

-

-

Hydrogenation (Optional):

-

If the saturated azepane is required, perform standard hydrogenation (

, Pd/C) to remove the internal alkene.

-

Figure 2: Workflow for the synthesis of chiral azepane building blocks via Ring-Closing Metathesis.

Metabolic Liabilities & Strategic Defense

The primary drawback of azepane rings is metabolic instability . The increased lipophilicity and ring strain make them targets for Cytochrome P450 enzymes.

The "Soft Spot": -Oxidation

CYP450 enzymes typically attack the carbon

Defense Strategies

-

Gem-Dimethylation: Placing two methyl groups at the

-position sterically blocks CYP approach and removes abstractable protons. -

Fluorination: Introducing fluorine at the

or -

Benzo-fusion: Incorporating the azepane into a benzazepine system (e.g., Varenicline-like structures) stabilizes the ring but increases aromaticity.

Figure 3: Mechanism of metabolic instability in azepanes and structural modifications to prevent it.

Case Studies in Approved Drugs[2][3][4][5]

The presence of azepane rings in approved therapeutics validates their utility as privileged scaffolds.

-

Azelastine (Antihistamine): Contains an azepane ring that is crucial for its dual histamine H1 receptor antagonism. The 7-membered ring provides the necessary bulk and flexibility to occupy the hydrophobic pocket of the GPCR, differentiating it from piperidine analogs.

-

Bazedoxifene (SERM): Utilizes an azepane ring as the basic side chain. The flexibility of the azepane allows the drug to adopt a specific conformation required to antagonize the estrogen receptor in breast tissue while acting as an agonist in bone.

-

Tolazamide (Sulfonylurea): An older generation antidiabetic where the azepane ring modulates the pharmacokinetic profile, specifically extending the half-life compared to smaller ring analogs.

References

-

DrugBank Online. (2024). Azelastine: Pharmacology and Structure.[2][3][4][5][Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8119, Azepane.[Link]

-

Chattopadhyay, S. K., et al. (2016). Ring closing metathesis (RCM) approach to the synthesis of trihydroxyazepane. Organic & Biomolecular Chemistry.[1][3][6] [Link]

-

Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1][7] Nature Chemistry. [Link]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design. Elsevier.[8] (Contextual reference for Bioisosterism).

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. daneshyari.com [daneshyari.com]

solubility profile of 3-(Azepane-1-sulfonyl)-4-methylaniline in water vs organic solvents

This guide provides an in-depth technical analysis of the solubility profile for 3-(Azepane-1-sulfonyl)-4-methylaniline , a specialized intermediate often employed in the synthesis of kinase inhibitors and sulfonyl-based pharmacophores.[1]

Given the proprietary nature of specific batch data for this research chemical, this guide synthesizes structural structure-property relationship (SPR) analysis with standardized pre-formulation protocols . It is designed to enable researchers to predict, measure, and optimize solvent systems for this compound.[1]

Technical Whitepaper & Characterization Guide[1]

Executive Summary & Structural Logic

3-(Azepane-1-sulfonyl)-4-methylaniline (CAS: 326918-48-3) represents a distinct class of "lipophilic weak bases."[1] Its solubility behavior is governed by the competition between the hydrophobic azepane-toluene scaffold and the ionizable aniline moiety.

-

Classification: Class II (Low Solubility, High Permeability) in the BCS-like intermediate space.[1]

-

Dominant Interaction: Van der Waals forces (hydrophobic) > Hydrogen Bonding.

-

Critical Insight: Unlike primary sulfonamides (which are acidic), the azepane-1-sulfonyl group is a tertiary sulfonamide. It lacks an acidic proton. Therefore, this molecule cannot form salts at high pH . Its only ionization handle is the basic aniline.

Physicochemical Predictors

| Property | Predicted Value | Impact on Solubility |

| LogP (Octanol/Water) | ~2.8 – 3.5 | High lipophilicity; poor aqueous solubility at neutral pH.[1] |

| pKa (Basic) | 4.0 – 4.8 | Aniline nitrogen.[1] Soluble only in acidic media (pH < 3). |

| pKa (Acidic) | None | The sulfonamide nitrogen is fully substituted (tertiary). |

| H-Bond Donors | 2 | From the primary aniline (-NH₂). |

| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + Aniline N + Sulfonamide N. |

Solubility Profile: Solvent Compatibility Matrix

The following data summarizes the expected solubility behavior based on the molecule's polarity profile.

A. Aqueous Solubility (pH Dependent)

The solubility of this compound is strictly pH-dependent due to the aniline moiety.[1]

| Medium | Solubility Rating | Mechanism / Notes |

| Water (pH 7.0) | Insoluble (< 0.1 mg/mL) | The neutral molecule is highly lipophilic.[1] |

| 0.1 N HCl (pH ~1) | Soluble (> 10 mg/mL) | Protonation of aniline forms the hydrochloride salt.[1] |

| 0.1 N NaOH (pH ~13) | Insoluble | No acidic protons exist to form a sodium salt. |

| PBS Buffer (pH 7.4) | Insoluble | Remains in neutral, aggregated state.[1] |

B. Organic Solvent Compatibility

Ideal for stock solution preparation and reaction optimization.[1]

| Solvent Class | Solvent | Solubility Estimate | Application |

| Polar Aprotic | DMSO | High (> 50 mg/mL) | Preferred for biological assay stock solutions (Cryo-storage).[1] |

| Polar Aprotic | DMF | High (> 50 mg/mL) | Excellent for SNAr or coupling reactions.[1] |

| Chlorinated | DCM / Chloroform | High (> 30 mg/mL) | Ideal for extraction and chromatography loading.[1] |

| Polar Protic | Methanol / Ethanol | Moderate (10-20 mg/mL) | Good for recrystallization; solubility increases significantly with heat.[1] |

| Non-Polar | Hexanes / Heptane | Low / Insoluble | Use as an anti-solvent to precipitate the compound.[1] |

Experimental Protocols for Profiling

To validate the exact solubility for a specific batch (which varies by crystal habit and purity), use the following self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid estimation during biological assay setup.[1]

-

Stock Prep: Dissolve compound in 100% DMSO to a concentration of 10 mM.

-

Spike: Pipette 5 µL of DMSO stock into 195 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate (Final: 250 µM, 2.5% DMSO).

-

Incubate: Shake for 2 hours at room temperature (25°C).

-

Filter: Filter using a 0.45 µm filter plate to remove precipitates.

-

Quantify: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

-

Validation Check: If recovery is < 5 µM, the compound has crashed out (Solubility < 2 µg/mL).

-

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation and process chemistry.[1]

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial. The solid must be clearly visible (supersaturation).[2]

-

Equilibration:

-

Agitate (stir bar or shaker) for 24 to 48 hours at 25°C.

-

Why: The azepane ring is flexible; achieving thermodynamic equilibrium takes time to overcome potential metastable amorphous phases.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (PVDF syringe filter).

-

Analysis: Dilute the supernatant 100-fold in Methanol and analyze via HPLC.

-

pH Check: Measure the pH of the supernatant. (The aniline may slightly shift the pH of unbuffered water).

Mechanistic Visualization

Diagram 1: Solubility Decision Tree

This workflow illustrates the logical process for selecting a solvent system based on the intended application (Synthesis vs. Biology).[1]

Caption: Decision matrix for solvent selection based on downstream application. Note the requirement for acidic modifiers (TFA) in reverse phase to ensure aniline ionization and peak shape.

Diagram 2: pH-Dependent Ionization (Species Map)

Understanding the ionization state is critical for extraction and formulation.[1]

Caption: Ionization states of 3-(Azepane-1-sulfonyl)-4-methylaniline. The molecule behaves as a cation at low pH and a neutral lipophile at neutral/high pH.

Critical Application Notes

"Grease Ball" Effect in Purification

Due to the azepane ring (a 7-membered hydrophobic cycle), this molecule is significantly more lipophilic than morpholine or piperazine analogs.[1]

-

Implication: In Reverse Phase HPLC (C18), it will retain strongly.[1] You must use a high percentage of organic modifier (e.g., > 60% Acetonitrile) to elute it.

-

Tip: Always add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase.[1] This protonates the aniline, reducing the hydrophobicity slightly and improving peak shape by preventing interaction with residual silanols.

Recrystallization Strategy

If the compound requires purification from crude reaction mixtures:

-

Solvent System: Ethanol/Water or Methanol/Water.[1]

-

Procedure: Dissolve in hot Ethanol. Add Water dropwise until turbidity persists. Cool slowly. The flexible azepane ring may make crystallization slow; seeding is recommended.

Storage Stability

-

DMSO Solutions: Stable at -20°C. Avoid repeated freeze-thaw cycles which can cause precipitation of the "free base" if moisture enters and shifts the local pH.[1]

-

Solid State: Hygroscopicity is expected to be low (unless in salt form), but store in a desiccator to prevent oxidation of the aniline amine.[1]

References

-

Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

-

Bergström, C. A., et al. (2016).[1] "Early pharmaceutical profiling to predict solution behaviour and bioavailability." Nature Reviews Drug Discovery.

-

PubChem Compound Summary. (2024). "3-(Azepane-1-sulfonyl)-4-methylaniline (Structure & Computed Properties)." National Center for Biotechnology Information. [1]

-

Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME." Chemical Research in Toxicology.

Sources

The Serendipitous Pivot: From Antibiotics to Anti-diabetics

Topic: The Serendipitous Pivot: History and Discovery of Sulfonyl-4-Methylaniline Analogs (Sulfonylureas) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to the Sulfonyl-4-Methylaniline Scaffold[1]

Executive Summary: The Scaffold Identity

In the lexicon of medicinal chemistry, "sulfonyl-4-methylaniline" refers to the

This guide details the transition from the antimicrobial sulfanilamide core (

Historical Genesis: The Typhoid Incident (1942)

The discovery of sulfonylurea analogs is a classic case of "clinical serendipity" validated by rigorous physiology.

2.1 The Janbon Incident

In 1942, at the University of Montpellier, Marcel Janbon was investigating a new sulfonamide analog, 2254 RP (p-amino-benzene-sulfonamido-isopropylthiodiazole), for the treatment of typhoid fever.[1] While the drug showed modest antibacterial efficacy, it induced a fatal side effect in malnourished patients: severe convulsions and coma.

Janbon suspected a toxicological etiology but soon realized the symptoms mirrored insulin shock. Blood glucose analysis confirmed profound hypoglycemia .

2.2 The Loubatières Deduction

Janbon’s colleague, physiologist Auguste Loubatières , performed the critical validation experiments between 1942 and 1946. His cross-species studies established the "Pancreatotropic Hypothesis":

-

Intact Pancreas Required: The hypoglycemic effect vanished in pancreatectomized dogs.

-

Beta-Cell Stimulation: The mechanism was not insulin mimicry, but the stimulation of insulin secretion from existing

-cells.

This laid the groundwork for the structural pivot. To create a safe diabetes drug, chemists needed to eliminate the antibacterial activity (to prevent resistance and microbiome damage) while enhancing the hypoglycemic potency .

Structural Optimization: The Methyl-Amino Switch

The medicinal chemistry challenge was to divorce the two activities.

-

Antibiotic Pharmacophore: Requires a p-amino group (

) on the benzene ring to mimic p-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase.[1] -

Hypoglycemic Pharmacophore: Requires a sulfonylurea bridge, but the p-substituent modulates lipophilicity and half-life.[1]

The Solution: Replacing the hydrophilic amino group with a lipophilic methyl group.

-

Result: Tolbutamide (1-butyl-3-(4-methylphenyl)sulfonylurea).[1][2]

-

Effect: The PABA mimicry was destroyed (loss of antibiotic activity), but the lipophilic tolyl tail improved bioavailability and receptor binding for the sulfonylurea receptor (SUR1).

Table 1: Comparative SAR of the Pivot

| Feature | Sulfanilamide (Antibiotic) | Tolbutamide (Anti-diabetic) |

| Core Structure | ||

| Para-Substituent | Amino ( | Methyl ( |

| Target | Dihydropteroate Synthase (Bacteria) | SUR1 Subunit of |

| Primary Effect | Inhibition of Folate Synthesis | Depolarization of |

| Metabolic Fate | Acetylation (N4) | Oxidation of Methyl |

Mechanism of Action: The Blockade

The sulfonyl-4-methylaniline analogs function as insulin secretagogues. They bind to the SUR1 subunit of the ATP-sensitive potassium channel (

4.1 Signaling Pathway Visualization

The following diagram illustrates the causal cascade initiated by Tolbutamide binding.

Caption: Figure 1.[1][3] Mechanism of Action. Sulfonylureas block K+ efflux, triggering depolarization-dependent calcium influx and insulin release.[1]

Experimental Protocol: Synthesis of Tolbutamide

The synthesis of Tolbutamide represents a standard nucleophilic addition to an isocyanate. This protocol is designed for a research-grade scale (approx. 10 mmol).[1]

Safety Note: Butyl isocyanate is a lachrymator and toxic. Perform all steps in a fume hood.

5.1 Reagents

-

p-Toluenesulfonamide (1.71 g, 10 mmol)[1]

- -Butyl isocyanate (1.19 g, 12 mmol)[1]

-

Potassium Carbonate (

, anhydrous)[1][4] -

Acetone (Dry, 50 mL)

-

HCl (10% aqueous solution)[1]

5.2 Step-by-Step Methodology

-

Activation: In a 100 mL Round Bottom Flask (RBF), dissolve 1.71 g of p-toluenesulfonamide in 40 mL of dry acetone. Add 2.0 g of anhydrous

. Stir for 15 minutes to facilitate deprotonation of the sulfonamide nitrogen. -

Addition: Add 1.2 equivalents (approx 1.35 mL) of

-butyl isocyanate dropwise over 10 minutes. -

Reflux: Attach a reflux condenser and heat the mixture at 60°C for 5 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting sulfonamide spot should disappear.

-

Work-up:

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in 20 mL of water (the product exists as the water-soluble potassium salt).

-

Filter any insoluble impurities.

-

-

Precipitation: Slowly acidify the filtrate with 10% HCl to pH 3-4. The Tolbutamide will precipitate as a white solid.

-

Purification: Recrystallize from 65% ethanol/water.

-

Validation: Melting point should be 126–130°C.

5.3 Synthesis Workflow Diagram

Caption: Figure 2.[1][5][6][7][8] Synthetic route for Tolbutamide via isocyanate addition.[1][2][9][10]

Technical Validation & Quality Control

When synthesizing or evaluating sulfonyl-4-methylaniline analogs, the following parameters are critical for validation:

-

Melting Point Integrity: Sulfonamides have sharp melting points. A range >2°C indicates impurity (likely unreacted sulfonamide).

-

IR Spectroscopy:

-

Metabolic Stability (In Vitro): The 4-methyl group is the primary site of metabolism. In liver microsome assays, the methyl group is sequentially oxidized to a hydroxymethyl and then a carboxylic acid (inactive metabolite). This rapid oxidation is why Tolbutamide has a short half-life (6-12 hours) compared to Chlorpropamide (Cl-substituted).[1]

References

-

Janbon, M., et al. (1942).[1] Accidents hypoglycémiques graves par un sulfamidothiadiazol (le VK 57 ou 2254 RP). Montpellier Médical.

-

Loubatières, A. (1957). The Mechanism of Action of the Hypoglycemic Sulfonylureas. Diabetes.[2] [Link]

-

Tattersall, R. (2008). Discovery of the sulphonylureas.[11] Diabetes on the Net. [Link][1]

-

Sola, D., et al. (2015).[1] Sulfonylureas and their use in clinical practice.[12] Archives of Medical Science. [Link]

-

PubChem Compound Summary. (2024). Tolbutamide (CID 5505). National Library of Medicine. [Link]

Sources

- 1. JP2006143740A - New urea urethane compounds - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. 2-(3-Ethylcyclohexyl)sulfonyl-4-methylaniline | C15H23NO2S | CID 81183239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. DE2232761C3 - Process for the preparation of N '-substituted p-toluene-sulfonylureas - Google Patents [patents.google.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. jru.edu.in [jru.edu.in]

- 10. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]

Methodological & Application

A Comprehensive Guide to the N-Sulfonylation of Azepane: Reaction Conditions and Practical Protocols

An Application Note and Protocol for Researchers

Abstract

The N-sulfonylazepane moiety is a significant structural motif in medicinal chemistry, found in a variety of pharmaceutical compounds.[1] The synthesis of this functional group is typically achieved through the nucleophilic substitution reaction between azepane, a cyclic secondary amine, and a sulfonyl chloride derivative. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for this transformation. It delves into the underlying mechanism, critical reaction parameters, a detailed experimental protocol, and a troubleshooting guide to ensure successful and reproducible synthesis.

Introduction: The Significance of N-Sulfonylazepanes

Azepane, a seven-membered saturated heterocycle, is a key building block in the development of various therapeutic agents.[1] When functionalized with a sulfonyl group, the resulting N-sulfonylazepane (or sulfonamide) often exhibits desirable pharmacological properties. The sulfonamide group is a crucial pharmacophore in numerous approved drugs, acting as a bioisostere for carboxylic acids and participating in key hydrogen bonding interactions with biological targets.[2] Understanding and mastering the synthesis of N-sulfonylazepanes is therefore a critical skill for medicinal and synthetic chemists. The most common and direct method for this synthesis involves the reaction of azepane with a sulfonyl chloride in the presence of a base.[3] This guide provides the foundational knowledge and practical steps to perform this reaction efficiently.

Reaction Mechanism: The Nucleophilic Attack on Sulfonyl Sulfur

The formation of the N-S bond in an N-sulfonylazepane proceeds via a nucleophilic substitution reaction at the tetracoordinate sulfur atom of the sulfonyl chloride.[4][5] The mechanism is analogous to the acylation of an amine with an acyl chloride.[6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azepane ring acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[7]

-

Leaving Group Departure: This attack leads to the displacement of the chloride ion, which is a good leaving group.

-

Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acidic byproduct. Without a base, the HCl would protonate the starting azepane, rendering it non-nucleophilic and halting the reaction.[3]

The overall transformation is a robust and high-yielding method for creating the sulfonamide linkage.

Caption: General reaction scheme for the N-sulfonylation of azepane.

Optimizing Reaction Conditions: A Parameter Guide

The success of the N-sulfonylation reaction hinges on the careful selection and control of several key parameters. The following table summarizes common choices and their rationale.

| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |

| Sulfonylating Agent | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl) | The choice depends on the desired 'R' group. Aromatic sulfonyl chlorides are generally stable and easy to handle. Ensure high purity, as hydrolysis to the sulfonic acid will prevent the reaction.[3] |

| Base | Tertiary Amines: Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA). Inorganic Bases: K₂CO₃, Na₂CO₃. | A base is essential to neutralize the HCl generated.[3] Pyridine can also act as a nucleophilic catalyst. TEA is a common, cost-effective choice. Use at least 1.1 equivalents, with 2.0 equivalents being common practice to ensure the reaction goes to completion.[8] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Chloroform | Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[9] DCM is an excellent choice due to its inertness and ease of removal during work-up. The solubility of all reactants should be considered. |

| Temperature | 0 °C to Room Temperature (approx. 25 °C) | The reaction is often exothermic. Starting at 0 °C (ice bath) during the addition of the sulfonyl chloride helps to control the reaction rate and minimize side reactions.[8][9] After addition, the reaction is typically allowed to warm to room temperature. |

| Stoichiometry | Azepane (1.0 eq), Sulfonyl Chloride (1.0-1.2 eq), Base (1.5-2.0 eq) | Using a slight excess of the sulfonyl chloride can help drive the reaction to completion. However, this may complicate purification. A 1:1 ratio of amine to sulfonyl chloride is often sufficient.[3] |

| Addition Rate | Slow, dropwise addition of sulfonyl chloride | To maintain temperature control and prevent a rapid, uncontrolled reaction, the sulfonyl chloride (either neat or dissolved in the reaction solvent) should be added slowly to the solution of azepane and base over 15-30 minutes.[9] |

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of 1-(phenylsulfonyl)azepane.

Materials:

-

Azepane (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Caption: A standard experimental workflow for N-sulfonylation.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 eq) and anhydrous dichloromethane. Stir the solution until the azepane is fully dissolved.

-

Base Addition: Add pyridine (2.0 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C with stirring.

-

Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled reaction mixture over 15-20 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting azepane.

-

Work-up: Once the reaction is complete, quench by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(phenylsulfonyl)azepane.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and Mass Spectrometry.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of Sulfonyl Chloride: Reagent is sensitive to moisture.[3]2. Insufficient Base: HCl byproduct protonated the starting amine, halting the reaction.[3]3. Poor Amine Nucleophilicity: While azepane is quite nucleophilic, highly substituted analogs may be less reactive. | 1. Use a fresh bottle of sulfonyl chloride and ensure all glassware and solvents are anhydrous. Run the reaction under an inert atmosphere.[3]2. Ensure at least one equivalent of base is used; using two is standard practice.[8]3. For less reactive amines, gentle heating (e.g., 40 °C) after the initial addition may be required.[3] |

| Reaction is Sluggish | 1. Low Temperature: Reaction rate is too slow at 0 °C.2. Steric Hindrance: Bulky groups on the sulfonyl chloride or amine can slow the reaction. | 1. After dropwise addition at 0 °C, allow the reaction to proceed at room temperature or with gentle heating.[9]2. Increase the reaction time or consider gentle heating. |

| Difficult Purification | 1. Excess Sulfonyl Chloride: Unreacted electrophile co-elutes with the product.2. Pyridine Contamination: Pyridine salt byproducts can be difficult to remove. | 1. Use stoichiometric amounts (1.0 eq) of the sulfonyl chloride. If excess is used, a quenching amine scavenger resin can be employed before work-up.2. Ensure the acidic wash (1 M HCl) during work-up is thorough to fully remove pyridine as its hydrochloride salt. |

Conclusion

The N-sulfonylation of azepane is a fundamental and reliable transformation in organic synthesis. Success is readily achieved by understanding the underlying nucleophilic substitution mechanism and carefully controlling key reaction parameters. By using anhydrous conditions, selecting an appropriate base and solvent, and managing the reaction temperature, researchers can consistently produce N-sulfonylazepane derivatives in high yield. The protocol and troubleshooting guide provided herein serve as a robust starting point for the synthesis of these valuable compounds in a research and drug development setting.

References

- BenchChem. (2025).

- Pattanayak, P., & Dinda, B. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4).

-

Request PDF. (n.d.). Synthesis of N-sulfonated N-azepines. ResearchGate. [Link]

-

Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1438. [Link]

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: 1,4-Oxazepane-6-sulfonamide Synthesis. Benchchem.

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

-

Khan, M. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

-

Fiveable. (2025). Sulfonyl Chloride Definition. [Link]

-

Wikipedia. (n.d.). Azepane. [Link]

-

Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. [Link]

-

Regan, C., et al. (2024). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

Sources

- 1. Azepane - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

incorporating 3-(Azepane-1-sulfonyl)-4-methylaniline into fragment-based screening

Application Note: Strategic Incorporation of 3-(Azepane-1-sulfonyl)-4-methylaniline into Fragment-Based Screening Campaigns

Executive Summary

This technical guide details the methodology for utilizing 3-(Azepane-1-sulfonyl)-4-methylaniline (referred to herein as Fragment AZP-S ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While often categorized as a standard building block, this molecule possesses specific structural features—a hydrophobic azepane ring, a polar sulfonamide linker, and a reactive aniline handle—that make it a "privileged" starting point for exploring 7-membered ring chemical space.

This document provides validated protocols for solubility assessment, Ligand-Observed NMR (STD-NMR) screening, and Surface Plasmon Resonance (SPR) kinetic validation. It specifically addresses the handling of the aniline moiety to prevent oxidative false positives, a common failure mode in screening similar fragments.

Physicochemical Profile & Strategic Value

Before integration into a screening library, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) criteria essential for FBDD.

Table 1: Physicochemical Properties of Fragment AZP-S

| Property | Value | Strategic Implication |

| Molecular Weight | ~268.37 Da | Ideal for FBDD (Ro3 < 300 Da). Leaves "headroom" for chemical elaboration. |

| cLogP | ~2.0 - 2.3 | Good balance of solubility and permeability. The azepane ring provides hydrophobic binding energy. |

| H-Bond Donors | 2 (Aniline NH₂) | The aniline amine acts as a primary donor and a critical vector for fragment growing. |

| H-Bond Acceptors | 3 (Sulfonyl O, N) | Sulfonamide oxygens often engage backbone amides in the target protein. |

| Topology | 7-Membered Ring | Key Differentiator: Azepanes explore conformational space distinct from standard piperidines/pyrrolidines. |

Structural Rationale

-

The Azepane Ring: Acts as a hydrophobic "anchor." Many binding pockets (e.g., GPCRs like 5-HT6, Kinase hydrophobic back-pockets) accommodate the slightly larger volume of a 7-membered ring better than a flat phenyl ring.

-

The Sulfonamide Linker: Provides a rigid geometry (tetrahedral sulfur) that orients the azepane and aniline vectors at a distinct angle, unlike amide linkers.

-

The Aniline Handle: This is the Growth Vector . Once binding is confirmed, the aniline can be readily acylated, alkylated, or converted to a urea to reach adjacent sub-pockets.

Experimental Workflow: The "Self-Validating" Cascade

To ensure data integrity, we utilize a funnel approach that eliminates false positives caused by aggregation or insolubility—common issues with sulfonamide-containing fragments.

Figure 1: The screening cascade designed to filter out promiscuous binders early.

Detailed Protocols

Protocol A: Ligand-Observed NMR (STD-NMR)

The Gold Standard for validating fragment binding.

Objective: Detect transient binding of AZP-S to the target protein by transferring saturation from the protein to the ligand.

Reagents:

-

Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D₂O.

-

Protein: Target protein at 10–20 µM.

-

Ligand (AZP-S): 500 µM (from 100 mM d6-DMSO stock).

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a "Reference" tube: 500 µM AZP-S in buffer (no protein).

-

Prepare a "Test" tube: 500 µM AZP-S + 20 µM Protein (Ligand:Protein ratio = 25:1).

-

Critical Step: Centrifuge samples at 12,000 x g for 5 mins to remove aggregates before transferring to NMR tubes.

-

-

Pulse Sequence (stdiffesgp.3):

-

Use a standard STD sequence with excitation sculpting for water suppression.

-

On-Resonance Irradiation: Set at -0.5 ppm or 12 ppm (regions with no ligand signals) to saturate protein protons.

-

Off-Resonance Irradiation: Set at 30 ppm (control).

-

Saturation Time: 2.0 seconds (Gaussian pulse train).

-

-

Data Acquisition:

-

Acquire 128–256 scans.

-

Temperature: 298 K (25°C).

-

-

Analysis:

-

Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

-

Success Criteria: Signals corresponding to the Azepane ring protons (approx 1.5–1.8 ppm and 3.2 ppm) and the Methyl group (2.3 ppm) should appear in the difference spectrum.

-

Note: The aniline protons may exchange with solvent and be invisible; rely on the non-exchangeable CH protons.

-

Protocol B: Surface Plasmon Resonance (SPR) "Clean Screen"

Essential for Aniline-containing fragments.

Objective: Eliminate "sticky" compounds and determine binding kinetics. Aniline derivatives can sometimes oxidize and covalently link to the dextran matrix (CM5 chips).

Instrument: Biacore 8K or S200. Sensor Chip: Series S Sensor Chip CM5 or Ni-NTA (depending on protein tag).

Step-by-Step Methodology:

-

Surface Preparation:

-

Immobilize target protein to ~3000 RU (high density for weak binders).

-

Reference Channel: Immobilize a null protein or deactivate surface with ethanolamine.

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running buffer contains 5% DMSO. This corrects for bulk refractive index shifts.

-

-

The "Clean Screen" (Binding Level Screen):

-

Inject AZP-S at a single high concentration (e.g., 200 µM) for 30 seconds.

-

Pass Criteria: Square-wave sensorgram (rapid on/off).

-

Fail Criteria: "Shark-fin" shape (slow dissociation) or super-stoichiometric binding (Response > Theoretical Rmax).

-

Specific Warning: If the baseline drifts upwards after injection, the aniline may be reacting with the surface. Add 1 mM TCEP to the running buffer to maintain a reducing environment.

-

-

Affinity Determination:

-

For passing fragments, run a dose-response (12.5 µM to 400 µM).

-

Fit to a 1:1 Steady State Affinity model to determine

.

-

Fragment Evolution: From Hit to Lead

Once AZP-S is validated as a binder, the aniline amine becomes the primary handle for chemical elaboration. The diagram below illustrates the standard "Growth" pathways.

Figure 2: Synthetic pathways for evolving the aniline handle.

Expert Insight: When evolving this fragment, prioritize Amide Coupling first. The resulting amide carbonyl often picks up an additional hydrogen bond from the protein backbone, significantly boosting potency (Ligand Efficiency).

References

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. Link

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

-

Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169–218. Link

-

PubChem Compound Summary. (2023). 3-(Azepane-1-sulfonyl)-4-methylaniline (CID 3726934).[2] National Center for Biotechnology Information. Link

-

Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990–5003. Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of Azepane-Sulfonyl Anilines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a guide for trained professionals in a laboratory setting. The information provided is based on the known hazards of the constituent chemical moieties of azepane-sulfonyl anilines, namely anilines, sulfonyl-containing compounds, and azepane derivatives. Specific safety and toxicity data for this exact class of compounds are limited, and therefore, a thorough risk assessment should be conducted for each specific molecule and experimental procedure. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with, if available.

Introduction and Scientific Context

Azepane-sulfonyl anilines are a class of organic compounds that incorporate three key structural features: a saturated seven-membered azepane ring, a sulfonamide linkage, and an aniline moiety. This combination of functional groups makes them of interest in medicinal chemistry and drug development, as sulfonamides are a well-established class of pharmacophores with a wide range of biological activities.[1] The azepane ring introduces a flexible, three-dimensional element that can be crucial for binding to biological targets.[2][3]

However, the very features that make these compounds biologically interesting also necessitate careful handling and storage protocols. The aniline component, in particular, is associated with significant health hazards, including toxicity upon inhalation, ingestion, and skin contact, as well as being a suspected mutagen and carcinogen.[4] The sulfonyl group can also contribute to the reactivity of the molecule. Therefore, a comprehensive understanding of the potential risks and the implementation of robust safety procedures are paramount for any researcher working with this class of compounds.

Hazard Identification and Risk Assessment

The primary hazards associated with azepane-sulfonyl anilines are derived from the aniline substructure. Anilines are known to be toxic and can be absorbed through the skin.[5] They can cause skin and eye irritation, and upon significant exposure, may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6]

Inferred Hazard Classification:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | 💀 or ❗ | Danger or Warning | Toxic or Harmful if swallowed.[4][7] |

| Acute Toxicity, Dermal | Category 3 or 4 | 💀 or ❗ | Danger or Warning | Toxic or Harmful in contact with skin.[4][7] |

| Acute Toxicity, Inhalation | Category 3 or 4 | 💀 or ❗ | Danger or Warning | Toxic or Harmful if inhaled.[4][7] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | Causes skin irritation.[8] |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | Causes serious eye irritation.[8] |

| Skin Sensitization | Category 1 | ❗ | Warning | May cause an allergic skin reaction.[9] |

| Germ Cell Mutagenicity | Category 2 | kesehatan | Warning | Suspected of causing genetic defects.[4] |

| Carcinogenicity | Category 2 | kesehatan | Warning | Suspected of causing cancer.[4] |

| Specific Target Organ Toxicity | May vary | kesehatan | Danger or Warning | May cause damage to organs through prolonged or repeated exposure. |

Risk Assessment Workflow:

A thorough risk assessment should be performed before any new experimental work with azepane-sulfonyl anilines. This process should identify potential hazards, evaluate the risks, and implement control measures to minimize exposure.

Caption: A logical workflow for conducting a risk assessment when working with azepane-sulfonyl anilines.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize the risk of exposure, a combination of engineering controls, administrative controls, and personal protective equipment should be utilized.

Engineering Controls:

-

Chemical Fume Hood: All work involving the handling of azepane-sulfonyl anilines, especially in powdered form or when volatile solvents are used, must be conducted in a properly functioning chemical fume hood.[4]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where these compounds are handled.[4]

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all procedures involving azepane-sulfonyl anilines.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for these compounds.

-

Restricted Access: Designate specific areas for working with and storing these compounds, with access limited to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[4] Always wash hands thoroughly after handling these chemicals, even if gloves were worn.[5]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling azepane-sulfonyl anilines:

-

Eye and Face Protection: Chemical splash goggles and a face shield should be worn to protect against splashes and airborne particles.[7]

-

Skin Protection:

-

Gloves: Due to the potential for dermal absorption, appropriate chemical-resistant gloves are essential. Butyl rubber, neoprene, or Viton gloves are generally recommended for handling anilines; nitrile gloves may not offer sufficient protection for prolonged contact.[5] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

-

Lab Coat: A flame-resistant lab coat that is fully buttoned should be worn to protect street clothing and skin.

-

Full-length pants and closed-toe shoes are required at all times in the laboratory.[4]

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, or during the cleanup of large spills, a respirator may be necessary. Personnel must be medically cleared, fit-tested, and trained in the use of respirators.[5]

Safe Handling and Storage Protocols

Protocol for Weighing and Preparing Solutions:

-

Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated balance, weighing paper or a suitable container, spatula, and the appropriate solvent.

-

Don PPE: Put on all required personal protective equipment as outlined in Section 3.

-

Weighing:

-

Perform all weighing operations inside the chemical fume hood.

-

Use a disposable weighing paper or a tared, sealed container to prevent contamination of the balance.

-

Handle the compound carefully to avoid generating dust.

-

-

Dissolving:

-

Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

-

If necessary, gently swirl or sonicate the mixture to aid dissolution.

-

-

Cleanup:

-

Carefully dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

-

Wipe down the balance and the work surface in the fume hood with an appropriate decontaminating solution.

-

Storage Conditions:

Proper storage is crucial to maintain the stability of azepane-sulfonyl anilines and to prevent accidental exposure.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[10] | Elevated temperatures can promote degradation. The stability of sulfonamides can vary, with some showing degradation at higher temperatures.[11] |

| Light | Protect from light.[4] | Anilines and related aromatic compounds can be light-sensitive. |

| Atmosphere | Store in a tightly sealed container.[10] | Protects from moisture and atmospheric contaminants. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[5] | Anilines can react with strong oxidizers and acids. The sulfonamide linkage can be susceptible to hydrolysis under strong acidic or basic conditions. |

| Location | Store in a designated, labeled, and secure area, such as a chemical storage cabinet.[5] | Prevents unauthorized access and accidental spills. |

Emergency Procedures

Spill Response:

The appropriate response to a spill will depend on its size and location.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scale-Up Manufacturing of 3-(Azepane-1-sulfonyl)-4-methylaniline

Authored by: A Senior Application Scientist

Abstract